Ethyl 4-[({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an ethyl ester group, a benzamido group, and a methylpropanamido group. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-benzamidobenzoic acid.
Formation of the Methylpropanamido Intermediate: In a separate reaction, 2-methylpropanoic acid is reacted with thionyl chloride to form 2-methylpropanoyl chloride, which is then reacted with 4-aminobenzoic acid to form 4-(2-methylpropanamido)benzoic acid.
Coupling Reaction: The two intermediates are then coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product, ETHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE can be compared with similar compounds such as:
Methyl 4-[4-(2-methylpropanamido)benzamido]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-{[4-(2-methylpropanamido)phenyl]sulfamoyl}benzoate: Contains a sulfamoyl group instead of a benzamido group.
The uniqueness of ETHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(2-methylpropanoylamino)benzoyl]amino]benzoate |
InChI |
InChI=1S/C20H22N2O4/c1-4-26-20(25)15-7-11-17(12-8-15)22-19(24)14-5-9-16(10-6-14)21-18(23)13(2)3/h5-13H,4H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
WZUKJMBOXIQTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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